Chrysoidine G

Antifungal screening Phytopathology Azo dye comparative study

Researchers seeking a reliable biological stain often encounter inconsistent lot-to-lot staining or lack of specific antimicrobial activity. Chrysoidine G solves this with validated, multi-application performance. - Validated for Neisser staining (0.4% aqueous, 30s) to identify Gram-negative diplococci & C. diphtheriae. - Demonstrates selective fungistatic activity against C. miyabeanus at 7.5×10⁻⁴ M, unlike Methyl Orange or Bismarck Brown. - High solubility (55 g/L in water at 15°C) ensures easy formulation for diverse staining and assay protocols.

Molecular Formula C12H12N4.ClH
C12H13ClN4
Molecular Weight 248.71 g/mol
CAS No. 532-82-1
Cat. No. B147795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysoidine G
CAS532-82-1
SynonymsC.I. Basic Orange 2
C.I. Solvent Orange 3
chrysoidine
chrysoidine acetate
chrysoidine monohydrochloride
chrysoidine R
chrysoidine Y
Molecular FormulaC12H12N4.ClH
C12H13ClN4
Molecular Weight248.71 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N.Cl
InChIInChI=1S/C12H12N4.ClH/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;/h1-8H,13-14H2;1H
InChIKeyMCTQNEBFZMBRSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 to 10 mg/mL at 73 °F (NTP, 1992)

Structure & Identifiers


Interactive Chemical Structure Model





Chrysoidine G: Scientific Overview


Chrysoidine G (C.I. 11270, Basic Orange 2, Solvent Orange 3 hydrochloride) is a synthetic cationic monoazo dye first synthesized in 1875 [1]. It is characterized by a 4-phenylazo-1,3-phenylenediamine core structure with a hydrochloride salt form (molecular weight 248.72 g/mol) and a melting point of 235°C (dec.) . This compound exhibits broad-spectrum antimicrobial activity against both fungi and bacteria, including Candida albicans and common pathogens such as Escherichia coli and Staphylococcus aureus [2]. Its cationic nature enables binding to acidic cellular components, making it valuable as a biological stain, particularly in Neisser staining for the identification of Gram-negative diplococci [3].

Antimicrobial screening context (fungal and bacterial strains)
Cationic dye binding studies for cellular staining
Established histological counterstain protocols
Analytical standard for food dye detection methods

Why Chrysoidine G Cannot Be Substituted


Generic substitution among azo dyes is scientifically unjustified due to substantial differences in antimicrobial spectrum, mechanism of action, solubility, and application-specific performance. For instance, Chrysoidine G demonstrates marked fungistatic activity against Cochliobolus miyabeanus at 7.5×10⁻⁴ to 5×10⁻⁴ M, whereas Methyl Orange and Bismarck Brown exhibit no retarding effect on mycelial growth under identical conditions [1]. Similarly, Chrysoidine G displays a unique nonspecific inhibition of macromolecular synthesis in Candida albicans, a mechanism not shared by structurally related dyes [2]. Its solubility of 55 g/L in water (15°C) is 11-fold higher than Methyl Orange (5 g/L at 20°C) and more than double that of Congo Red (25 g/L at 20°C), directly impacting formulation and staining protocols [3]. These quantifiable disparities underscore the necessity of compound-specific procurement rather than class-based substitution.

Antifungal spectrum

Fungistatic response against Cochliobolus miyabeanus may not be reproduced by Methyl Orange or Bismarck Brown.

Mechanism divergence

Macromolecular synthesis inhibition in Candida albicans is not a class effect among azo dyes; mechanistic context may differ.

Solubility gap

Aqueous solubility profile may be substantially higher than common azo dyes, impacting formulation and staining protocols.

Chrysoidine G: Comparative Evidence


Fungistatic Activity Against Cochliobolus miyabeanus

In a direct head-to-head study, Chrysoidin suppressed mycelial growth of Cochliobolus miyabeanus (the causal agent of rice Helminthosporium blight) at concentrations of 7.5×10⁻⁴ to 5×10⁻⁴ M. Under identical conditions, Methyl Orange and Bismarck Brown demonstrated no retarding effect on mycelial growth [1]. Additionally, Chrysoidin (a basic dye) exhibited more marked suppression of fungus growth on the alkaline side of the nutrient solution, whereas Methyl Orange (an acid dye) did not show distinct effects on the acid side [1].

Fungistatic Activity vs. Azo Dyes
Head-to-head
Chrysoidine active; Methyl Orange and Bismarck Brown inactive
Supports phytopathology antifungal screening context
Reported in Cochliobolus miyabeanus mycelial growth model
Antifungal screening Phytopathology Azo dye comparative study

Antibacterial Efficacy on Acrylic Fabric

Chrysodine basic dye (CBD) was effective against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. Acrylic fabric dyed with CBD displayed antimicrobial activity with bacterial reduction rates ranging from 48% to 82% against the selected bacteria [1]. This quantitative range provides a benchmark for evaluating textile antimicrobial performance.

Antibacterial on Acrylic Fabric
Reported
48–82% bacterial reduction vs. undyed fabric
Supports antimicrobial textile screening context
Cross-study; tested against E. coli, B. subtilis, S. aureus
Antibacterial textiles Basic dye functionalization E. coli, S. aureus, B. subtilis

Antiprion Activity and Brain Endothelial Permeability

In a screening of chelating chemicals for antiprion activity using prion-infected neuroblastoma cells and brain capillary endothelial cells, Chrysoidine was about 27 times more effective in antiprion activity and five times more efficiently permeable through brain capillary endothelial cells than quinacrine [1]. This direct head-to-head comparison provides quantitative superiority over a clinically investigated antiprion agent.

Antiprion vs. Quinacrine
Head-to-head
27× higher antiprion activity; 5× higher brain endothelial permeability
Supports antiprion assay context and BBB permeability research
Prion-infected neuroblastoma cell model (ScN2a)
Prion disease Antiprion drug discovery Blood-brain barrier permeability

Water Solubility Advantage Over Common Azo Dyes

Chrysoidine G exhibits a water solubility of 55 g/L at 15°C . This is 11-fold higher than Methyl Orange (5 g/L at 20°C) [1] and more than double that of Congo Red (25 g/L at 20°C) . The superior aqueous solubility facilitates the preparation of concentrated stock solutions for staining protocols and industrial dyeing processes without requiring organic co-solvents.

Water Solubility Advantage
Reported
55 g/L (15 °C); 11× Methyl Orange; 2.2× Congo Red
Supports aqueous formulation and staining protocol design
Solubility comparison at stated temperatures
Dye solubility Formulation science Aqueous staining solutions

Neisser Staining Counterstain Performance

In the Neisser staining protocol for visualizing metachromatic granules, either 0.2% Bismarck brown or 0.4% chrysoidin may be used as a counterstain for 30 seconds [1]. Chrysoidin G specifically binds to acidic components of bacterial cells, enabling clear differentiation of Gram-negative diplococci such as Neisseria gonorrhoeae and Neisseria meningitidis [2]. The defined concentration (0.4%) and staining time (30 seconds) provide a standardized, reproducible protocol.

Neisser Staining Protocol
Method context
0.4% aqueous solution, 30 s counterstain
Established histological staining context; metachromatic granule visualization
Standardized protocol; alternative to 0.2% Bismarck brown
Microbiological staining Neisser stain Metachromatic granules

HPLC Detection of Food Adulterants

A validated HPLC method for simultaneous determination of three illegal basic orange dyes in food—Chrysoidine G (CDG), Astrazon Orange G (AOG), and Astrazon Orange R (AOR)—achieved a detection limit of 0.1 mg/kg for CDG [1]. The method uses a diode array detector at 449 nm for CDG and provides recoveries of 80.0–94.0% with RSD < 2% (n=6) [1]. This analytical specificity is critical because Chrysoidine G is banned as a food additive but is frequently used illegally to enhance the color of products such as dried bean curd and chili powder [2].

HPLC Food Adulterant Detection
Analytical context
LOD 0.1 mg/kg; recoveries 80–94%; RSD
Supports analytical method context for food safety testing
HPLC-DAD; validated for basic orange dyes in food
Food safety analysis HPLC method Illegal dye detection

Chrysoidine G: Application Scenarios


Antifungal Screening and Phytopathology Research

Chrysoidine G is uniquely suited for studies on Cochliobolus miyabeanus (rice Helminthosporium blight) due to its demonstrated fungistatic activity at 7.5×10⁻⁴ to 5×10⁻⁴ M, a property not shared by Methyl Orange or Bismarck Brown [1]. Researchers investigating antifungal mechanisms or screening plant pathogens can leverage this compound's activity.

Antiprion Drug Discovery and Blood-Brain Barrier Permeability

With 27-fold higher antiprion activity and 5-fold greater brain endothelial permeability than quinacrine [1], Chrysoidine G serves as a critical reference compound and lead scaffold for developing therapeutics against prion diseases and for studying blood-brain barrier transport mechanisms.

Microbiological Staining and Diagnostic Histology

As a validated counterstain in Neisser staining (0.4% aqueous solution for 30 seconds) for visualizing metachromatic granules [1][2], Chrysoidine G is essential for clinical and research microbiology laboratories identifying Corynebacterium diphtheriae, Neisseria species, and other Gram-negative diplococci.

Food Safety and Regulatory Compliance Testing

High-purity Chrysoidine G analytical standards are required for HPLC and LC-MS/MS methods detecting illegal basic orange dyes in food products, with validated detection limits of 0.1 mg/kg [1]. Regulatory and contract testing laboratories must procure certified reference materials for accurate quantification.

Application
Selection Property
Validation Focus
Antifungal phytopathology studies
Fungistatic activity profile
Cochliobolus miyabeanus assay context
Antiprion research and BBB permeability
Antiprion activity and permeability ratio
ScN2a cell-based and MBEC4 permeability models
Microbiological staining protocols
Validated counterstain concentration
Neisser staining reproducibility and granule visualization
Food safety analytical testing
HPLC method compatibility for basic orange dyes
LOD, recovery in food matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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